Lower Limit of Quantification in Human Plasma
In a validated LC-MS/MS method for the simultaneous quantification of Prochlorperazine and its metabolites in human plasma, the lower limit of quantification (LLOQ) for the metabolite Prochlorperazine Sulfoxide was established at 50 ng/L (0.05 µg/L) [1]. This is 5-fold higher than the LLOQ for the parent drug Prochlorperazine (10 ng/L), reflecting the metabolite's distinct analytical sensitivity profile [1]. The method utilized a deuterated internal standard (presumably -d3 or similar) to achieve intra- and inter-assay precision within 7.0% and 9.0%, respectively, and accuracy between 99-104% and 99-105% [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in human plasma |
|---|---|
| Target Compound Data | 50 ng/L (0.05 µg/L) |
| Comparator Or Baseline | Prochlorperazine (parent drug) LLOQ = 10 ng/L (0.01 µg/L) |
| Quantified Difference | 5-fold higher LLOQ for the sulfoxide metabolite |
| Conditions | Human plasma; LC-MS/MS with isocratic elution on a 3 µm ODS column; run time 10 min. |
Why This Matters
Knowing the exact LLOQ for Prochlorperazine Sulfoxide is essential for designing pharmacokinetic studies where the metabolite is a primary endpoint, ensuring the analytical method is fit-for-purpose for the expected concentration range.
- [1] Tashiro M, Naito T, Kagawa Y, Kawakami J. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Biomed Chromatogr. 2012 Jun;26(6):754-60. View Source
